molecular formula C6H14Cl2N2 B13012636 (1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride

Cat. No.: B13012636
M. Wt: 185.09 g/mol
InChI Key: OZUUGZHRALMJRF-BNTLRKBRSA-N
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Description

(1R,3R)-5-Azaspiro[24]heptan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the reduction of the resulting intermediate to yield the desired amine. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted spirocyclic compounds.

Scientific Research Applications

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of the nitrogen atom.

    3-Azabicyclo[3.1.1]heptanes: These compounds have a different ring size and substitution pattern compared to (1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride.

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

(2R,3R)-5-azaspiro[2.4]heptan-2-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-6(5)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H/t5-,6-;;/m1../s1

InChI Key

OZUUGZHRALMJRF-BNTLRKBRSA-N

Isomeric SMILES

C1CNC[C@]12C[C@H]2N.Cl.Cl

Canonical SMILES

C1CNCC12CC2N.Cl.Cl

Origin of Product

United States

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